molecular formula C12H9NO B8382024 3-(Quinolin-3-yl)prop-2-enal CAS No. 219873-09-3

3-(Quinolin-3-yl)prop-2-enal

Cat. No. B8382024
CAS RN: 219873-09-3
M. Wt: 183.21 g/mol
InChI Key: IIADMJYGKXTDHT-UHFFFAOYSA-N
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Description

3-(Quinolin-3-yl)prop-2-enal is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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properties

CAS RN

219873-09-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-3-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H

InChI Key

IIADMJYGKXTDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure analogous to Reference Example 30 by substituting 3-quinolinecarboxaldehyde for the 4-(1H-pyrazol-1-yl)-benzaldehyde of Reference Example 30. MS 184 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a 500-mL round-bottom flask, equipped with mechanical stirrer, dropping funnel and temperature bath was charged 30.9 g (0.2 mol) quinoline 3-carboxaldehyde and acetaldehyde (50 mL). The mixture was cooled to −10° C. and a solution of sodium hydroxide (500 mg) in methanol (8 mL) was added dropwise keeping the temperature below 10° C. The mixture was stirred at 0° C. for 30 min. Acetic anhydride (50 mL) was added and the mixture was heated to 70° C. (methyl acetate formed in the reaction was removed). After 1 hour, the mixture was cooled to 30° C. and 100 mL 3N HCl (50 mL conc. HCl in 100 mL water) was added. The mixture was heated to 80° C. for 45 min. and neutralized with 10% sodium carbonate solution. (The organic layer, containing product, was checked by TLC, system isopropyl acetate, visualize under short UV). At the end of the reaction, the mixture was cooled to <30° C., diluted with 200 mL water and it was washed with 2×150 mL isopropyl acetate. To the aqueous layer was then added isopropyl acetate (500 mL) and the pH was brought to >8 by neutralization with sodium carbonate. The organic layer was separated and concentrated to a small volume until the product starts to crystallize. The mixture was stirred for 30 min. filtered and dried to give 18.5 g product as a light yellow solid. A second crop (5.4 g) was collected by concentration of the mother liquor and filtration of the solid product followed by washing with MTBE (25 mL). Total yield, 23.9 g (66%). The NMR of the product was consistent with the proposed structure.
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30.9 g
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500 mg
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8 mL
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50 mL
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200 mL
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